molecular formula C10H12FN3O4 B161352 2'-Deoxy-2'-methylidene-5-fluorocytidine CAS No. 129531-96-0

2'-Deoxy-2'-methylidene-5-fluorocytidine

Cat. No. B161352
CAS RN: 129531-96-0
M. Wt: 257.22 g/mol
InChI Key: CBFZRLQZSOMINR-BKPPORCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-2'-methylidene-5-fluorocytidine (DMFC) is a synthetic nucleoside analog that has gained significant attention in the field of cancer research due to its potent anti-tumor activity. It is a prodrug of 2'-deoxy-5-fluorouridine (5-FU), which is a commonly used chemotherapeutic agent. DMFC has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

2'-Deoxy-2'-methylidene-5-fluorocytidine is converted into its active form, 5-FU, by the enzyme thymidine phosphorylase (TP). 5-FU is then incorporated into DNA and RNA, leading to the inhibition of DNA synthesis and cell division. 2'-Deoxy-2'-methylidene-5-fluorocytidine has also been shown to inhibit the activity of thymidylate synthase (TS), an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
2'-Deoxy-2'-methylidene-5-fluorocytidine has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is rapidly converted into 5-FU in the body, leading to high concentrations of the active drug in tumor tissues. 2'-Deoxy-2'-methylidene-5-fluorocytidine has also been shown to have low toxicity and minimal side effects.

Advantages and Limitations for Lab Experiments

2'-Deoxy-2'-methylidene-5-fluorocytidine has several advantages for use in laboratory experiments, including its potent anti-tumor activity, favorable pharmacokinetic profile, and low toxicity. However, it also has some limitations, such as the need for the enzyme TP to convert it into its active form and the potential for resistance to develop over time.

Future Directions

There are several potential future directions for research on 2'-Deoxy-2'-methylidene-5-fluorocytidine. One area of interest is the development of combination therapies that include 2'-Deoxy-2'-methylidene-5-fluorocytidine, as it has been shown to enhance the efficacy of other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict response to 2'-Deoxy-2'-methylidene-5-fluorocytidine treatment. Additionally, there is ongoing research into the use of 2'-Deoxy-2'-methylidene-5-fluorocytidine in combination with immunotherapy for the treatment of cancer.

Synthesis Methods

2'-Deoxy-2'-methylidene-5-fluorocytidine is synthesized by the reaction of 2'-deoxyuridine with methylene iodide and trifluoroacetic acid. The resulting intermediate is then treated with potassium carbonate and 5-fluorocytosine to yield 2'-Deoxy-2'-methylidene-5-fluorocytidine.

Scientific Research Applications

2'-Deoxy-2'-methylidene-5-fluorocytidine has been extensively studied for its anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2'-Deoxy-2'-methylidene-5-fluorocytidine has also been found to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.

properties

CAS RN

129531-96-0

Product Name

2'-Deoxy-2'-methylidene-5-fluorocytidine

Molecular Formula

C10H12FN3O4

Molecular Weight

257.22 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H12FN3O4/c1-4-7(16)6(3-15)18-9(4)14-2-5(11)8(12)13-10(14)17/h2,6-7,9,15-16H,1,3H2,(H2,12,13,17)/t6-,7+,9-/m1/s1

InChI Key

CBFZRLQZSOMINR-BKPPORCPSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)O

SMILES

C=C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O

Canonical SMILES

C=C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O

Other CAS RN

129531-96-0

synonyms

2'-deoxy-2'-methylidene-5-fluorocytidine
2-DMFC

Origin of Product

United States

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